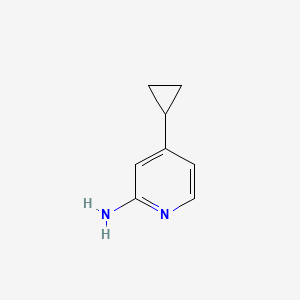

4-Cyclopropylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIPJIYVWCQVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671711 | |

| Record name | 4-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908269-97-6 | |

| Record name | 4-Cyclopropyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908269-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclopropylpyridin-2-amine synthesis precursors

An In-Depth Technical Guide to the Core Synthesis Precursors of 4-Cyclopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key structural motif found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry. Its unique combination of a pyridine core, a primary amine, and a cyclopropyl group imparts favorable pharmacokinetic and pharmacodynamic properties to parent compounds. This guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of this compound, offering insights into the strategic selection of starting materials and reaction conditions.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary retrosynthetic strategies:

-

Strategy A: C-C Bond Formation: This approach involves the introduction of the cyclopropyl group onto a pre-functionalized 2-aminopyridine scaffold. The key disconnection is the carbon-carbon bond between the pyridine ring and the cyclopropyl moiety.

-

Strategy B: C-N Bond Formation: This strategy focuses on the late-stage introduction of the amino group to a 4-cyclopropylpyridine core. The key disconnection is the carbon-nitrogen bond at the C2 position of the pyridine ring.

This guide will delve into the specific precursors required for each of these strategies, providing detailed mechanistic insights and practical experimental protocols.

Strategy A: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds.[1] In the context of this compound synthesis, this reaction typically involves the palladium-catalyzed coupling of a 4-halo-2-aminopyridine with a cyclopropylboronic acid derivative.[2][3]

Core Precursors for Suzuki-Miyaura Coupling

-

4-Halo-2-aminopyridines: The choice of the halogen atom (Cl, Br, I) on the pyridine ring can significantly impact the reactivity, with the general trend being I > Br > Cl. 2-Amino-4-chloropyridine is a commercially available and cost-effective starting material.[4]

-

Cyclopropylboronic Acid and its Esters: Cyclopropylboronic acid is a stable and readily available reagent for introducing the cyclopropyl group.[2][5] Its pinacol ester, 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is also commonly used.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling reaction is well-established and proceeds through three key steps:[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-halo-2-aminopyridine, forming a Pd(II) intermediate.

-

Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.

Visualizing the Suzuki-Miyaura Pathway

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of this compound.

Quantitative Data Summary for Suzuki-Miyaura Coupling

| Starting Material (Halide) | Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Amino-4-chloropyridine | Cyclopropylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [7] |

| 2-Amino-4-bromopyridine | Cyclopropylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 | [3] |

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of this compound from 2-Amino-4-chloropyridine

-

To a reaction vessel, add 2-amino-4-chloropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent system (e.g., Toluene/H₂O, 4:1).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and ligand (e.g., PPh₃, 0.10 eq).

-

Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Strategy B: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method is particularly useful for the synthesis of this compound when starting from a pre-synthesized 4-cyclopropylpyridine derivative.

Core Precursors for Buchwald-Hartwig Amination

-

4-Cyclopropyl-2-halopyridines: Similar to the Suzuki-Miyaura reaction, the reactivity of the halide follows the order I > Br > Cl. 2-Bromo-4-cyclopropylpyridine serves as an effective substrate.

-

Aminating Agent: Ammonia or an ammonia equivalent is required. Due to the volatility of ammonia, masked ammonia sources such as benzophenone imine or protected amines are often employed, followed by a deprotection step.[8]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling:[9]

-

Oxidative Addition: A Pd(0) catalyst adds to the 4-cyclopropyl-2-halopyridine.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: This final step forms the C-N bond of the desired product and regenerates the Pd(0) catalyst.

Visualizing the Buchwald-Hartwig Pathway

Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.

Quantitative Data Summary for Buchwald-Hartwig Amination

| Starting Material (Halide) | Aminating Agent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-4-cyclopropylpyridine | Benzophenone Imine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 88 | [10][11] |

| 2-Chloro-4-cyclopropylpyridine | Ammonia | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 75 | [12] |

Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of this compound from 2-Bromo-4-cyclopropylpyridine

-

To a dried and inerted reaction vessel, add 2-bromo-4-cyclopropylpyridine (1.0 eq), benzophenone imine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., BINAP, 0.04 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture to 110°C and stir for 16-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Quench the reaction with water and extract with an organic solvent.

-

The resulting imine is then hydrolyzed using an acidic workup (e.g., aqueous HCl) to yield the primary amine.

-

Neutralize the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate in vacuo.

-

Purify the crude product via column chromatography.

Conclusion

The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The choice of synthetic strategy and precursors—either employing a Suzuki-Miyaura coupling to form the C-C bond or a Buchwald-Hartwig amination for the C-N bond—offers flexibility based on the availability and cost of starting materials. Both methods provide reliable and high-yielding routes to this important chemical intermediate. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.).

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.).

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.).

- Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. (n.d.).

- Cyclopropylboronic acid | 411235-57-9 - ChemicalBook. (n.d.).

- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. (n.d.).

- 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem. (n.d.).

- Suzuki Coupling Mechanism - YouTube. (2022, June 18).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.).

- 2-Amino-4-chloropyridine 97 19798-80-2 - Sigma-Aldrich. (n.d.).

- 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem - NIH. (n.d.).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. audreyli.com [audreyli.com]

- 4. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopropylboronic acid | 411235-57-9 [chemicalbook.com]

- 6. 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C14H20BNO2 | CID 59535071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 4-Cyclopropylpyridin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropylpyridin-2-amine

Introduction

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The physicochemical properties of a new chemical entity (NCE) are foundational to its ultimate success, governing its absorption, distribution, metabolism, and excretion (ADME). This compound, a heterocyclic amine featuring a pyridine core, represents a valuable building block in medicinal chemistry. Its unique structural combination—a basic pyridine ring, an amino group, and a lipophilic cyclopropyl moiety—suggests a nuanced physicochemical profile.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of key parameters but also the underlying scientific principles and validated experimental protocols for their determination. The insights herein are intended to empower rational decision-making in lead optimization and candidate selection processes.

Core Molecular & Structural Attributes

A precise understanding of a compound's fundamental structure is the starting point for all physicochemical analysis. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Convention |

| CAS Number | 1187467-39-9 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₀N₂ | --- |

| Molecular Weight | 134.18 g/mol | --- |

| 2D Structure |  | --- |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acid dissociation constant, pKa, is a critical parameter that dictates the extent of a compound's ionization at a given pH.[1] This property profoundly influences solubility, membrane permeability, and receptor binding. For a drug to be absorbed, it must often exist in a neutral, un-ionized state to passively diffuse across lipid membranes.[1]

This compound possesses two potential sites for protonation: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is expected to be the more basic site. The pKa value provides a quantitative measure of this basicity.

Causality Behind Experimental Choices

Determining the pKa of pyridine derivatives can be achieved through various methods. While computational methods offer predictive power, experimental determination remains the gold standard.[2][3] NMR-based titration is a powerful technique that monitors the change in the chemical shift of specific protons as the pH of the medium is altered.[4] The protons on the aromatic ring are particularly sensitive to the protonation state of the ring nitrogen, allowing for a precise determination of the pKa.[4]

Experimental Protocol: pKa Determination by ¹H NMR Titration

This protocol outlines the determination of the pKa value by monitoring pH-dependent chemical shifts.

Step 1: Sample Preparation

-

Prepare a stock solution of this compound (e.g., 20 mg/mL) in D₂O.

-

Prepare a series of pH-buffered D₂O solutions (e.g., from pH 2 to pH 10).

-

In separate NMR tubes, add a fixed amount of the compound stock solution to each buffered solution.

Step 2: NMR Data Acquisition

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C).

-

Reference the spectra appropriately.

Step 3: Data Analysis

-

Identify the aromatic proton signals that show significant chemical shift changes with varying pH.

-

Plot the chemical shift (δ) of a chosen proton against the pH of the solution.

-

Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[4]

Caption: Workflow for pKa determination using ¹H NMR titration.

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of ADME profiling. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[5] The logarithm of this value, LogP, is widely used.

According to Lipinski's Rule of 5, an orally administered drug should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility for dissolution and sufficient lipophilicity for membrane permeation.[6]

Causality Behind Experimental Choices

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[5][7] It involves physically mixing the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration in each phase. This method is accurate but can be time-consuming.[5] For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) methods are often used as an indirect but rapid alternative.[7]

Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol is based on the classical shake-flask approach.

Step 1: System Preparation

-

Pre-saturate n-octanol with water and water (pH-buffered, e.g., to 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[8]

Step 2: Partitioning

-

Dissolve a known amount of this compound in the pre-saturated aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously in a sealed container at a constant temperature until equilibrium is reached (e.g., 24 hours).

Step 3: Phase Separation and Analysis

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Step 4: Calculation

-

Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Aqueous].

-

Calculate LogP: LogP = log₁₀(P).

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Insufficient solubility can lead to poor bioavailability, high dose requirements, and erratic absorption, ultimately hindering clinical development.[9][10] Solubility is influenced by factors such as pH (for ionizable compounds), temperature, and the solid-state form of the compound (e.g., crystalline vs. amorphous).[10]

Causality Behind Experimental Choices

Thermodynamic solubility represents the true equilibrium solubility and is the most relevant measure for drug development.[9] The shake-flask method is the definitive approach for this measurement.[11] It involves adding an excess of the solid compound to an aqueous buffer and agitating it until equilibrium is achieved, ensuring the solution is truly saturated.[11] Kinetic solubility assays, which often start from a DMSO stock, are faster and used for high-throughput screening in early discovery but may overestimate the true solubility.[9][10]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol details the shake-flask method for determining thermodynamic solubility.

Step 1: Equilibration

-

Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

Step 2: Separation of Solid

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is critically done by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

Step 3: Quantification

-

Dilute the clear, saturated filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard calibration curve.

Step 4: Reporting

-

The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

In Vitro Metabolic Stability: Predicting In Vivo Clearance

The primary site of metabolism for many drugs is the liver.[13] Assessing a compound's stability in the presence of liver-derived enzyme systems is crucial for predicting its in vivo half-life and clearance. High metabolic instability can lead to rapid elimination from the body, requiring higher or more frequent dosing to maintain therapeutic concentrations.[13][14]

Causality Behind Experimental Choices

In vitro metabolic stability assays typically use liver subcellular fractions (like microsomes, which are rich in cytochrome P450 enzymes) or intact hepatocytes.[15] Hepatocytes are considered a more complete model as they contain both Phase I (e.g., CYPs) and Phase II (e.g., transferases) enzymes and their necessary cofactors.[13] The assay measures the rate of disappearance of the parent compound over time.

Experimental Protocol: Hepatocyte Metabolic Stability Assay

This protocol describes a typical metabolic stability assay using cryopreserved hepatocytes.[13][16]

Step 1: Hepatocyte Preparation

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Dilute the cells in pre-warmed incubation medium (e.g., Williams' Medium E) to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).[13]

Step 2: Incubation

-

Dispense the hepatocyte suspension into a multi-well plate.

-

Prepare a working solution of this compound in the incubation medium.

-

Initiate the reaction by adding the compound working solution to the cells (final substrate concentration typically 1 µM).[13]

-

Incubate the plate at 37°C with gentle shaking.

Step 3: Time-Point Sampling

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[13]

-

Immediately stop the metabolic reaction by adding the aliquot to a quenching solution (e.g., a cold organic solvent like acetonitrile) containing an internal standard.

Step 4: Analysis and Calculation

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression (-k): t₁/₂ = 0.693 / k.[13]

-

Calculate the intrinsic clearance (Clᵢₙₜ) from the half-life.[13]

Caption: Workflow for an in vitro hepatocyte metabolic stability assay.

Summary of Physicochemical Properties

The table below summarizes the key physicochemical properties discussed, providing a holistic view of this compound's profile for drug development. Note: As experimental values are not widely published, this table serves as a template for data generated using the protocols described.

| Parameter | Predicted/Expected Value | Implication in Drug Development |

| pKa | Basic (Expected ~5-7) | Ionized at physiological pH, impacting solubility and cell permeability. |

| LogP | Moderately Lipophilic | Balances solubility with membrane permeability, crucial for ADME properties. |

| Aqueous Solubility | pH-dependent | Higher solubility at lower pH due to protonation. Critical for formulation and bioavailability. |

| Metabolic Stability | To be determined | Key predictor of in vivo half-life and dosing regimen. |

Conclusion

This compound presents a physicochemical profile characteristic of many small molecule drug candidates containing a basic amine and a pyridine scaffold. Its properties are delicately balanced: the basic centers confer pH-dependent solubility, while the cyclopropyl group adds lipophilicity that is essential for membrane traversal. A thorough experimental evaluation of its pKa, LogP, aqueous solubility, and metabolic stability, using the robust protocols detailed in this guide, is a non-negotiable step in assessing its viability as a drug development candidate. The data-driven insights gained from these studies will guide subsequent structural modifications and formulation strategies, ultimately de-risking the path to clinical investigation.

References

-

Determination of the pKa values of some pyridine derivatives by computational methods. (2018). Bulgarian Chemical Communications. [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. (2024). Bio-Synthesis Inc. [Link]

-

Determination of the pK a values of some pyridine derivatives by computational methods. (2019). ResearchGate. [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2021). MDPI. [Link]

-

Determination of the pKa values of some pyridine derivatives by computational methods. (n.d.). Istanbul Technical University. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

-

Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019). ACS Publications. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). WHO. [Link]

-

Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH. [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. research.itu.edu.tr [research.itu.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. agilent.com [agilent.com]

- 9. enamine.net [enamine.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 15. bioivt.com [bioivt.com]

- 16. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Spectroscopic Data of 4-Cyclopropylpyridin-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Cyclopropylpyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the presence of the pharmacologically relevant 2-aminopyridine scaffold and a cyclopropyl group, which can influence metabolic stability and binding affinity. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide provides a detailed examination of its key analytical data.

Molecular Structure and Analysis Workflow

The structural elucidation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. The general workflow for the characterization of this and similar novel compounds is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical first step in the analysis of a newly synthesized compound, providing information about its molecular weight and elemental composition.

Experimental Protocol: Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Data Interpretation: The predicted mass spectrum for this compound (C₈H₁₀N₂) shows a molecular ion peak ([M+H]⁺) at m/z 135.0917, corresponding to the protonated molecule.

| Ion Species | Predicted m/z |

| [M]⁺ | 134.0839 |

| [M+H]⁺ | 135.0917 |

| [M+Na]⁺ | 157.0736 |

The high-resolution mass spectrum (HRMS) is crucial for confirming the elemental composition. The calculated exact mass for C₈H₁₁N₂⁺ ([M+H]⁺) is 135.0917, and an experimental value within a few parts per million (ppm) of this provides strong evidence for the correct molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the aromatic pyridine ring, and the cyclopropyl group.

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data Interpretation: The key expected vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretching (symmetric and asymmetric) | Primary Amine |

| 3100-3000 | C-H stretching | Aromatic & Cyclopropyl |

| 2950-2850 | C-H stretching | Cyclopropyl |

| 1650-1580 | N-H bending (scissoring) | Primary Amine |

| 1600-1450 | C=C and C=N stretching | Pyridine Ring |

| 1335-1250 | C-N stretching | Aromatic Amine |

| ~1020 | Cyclopropyl ring breathing | Cyclopropyl |

| 910-665 | N-H wagging | Primary Amine |

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (-NH₂)[1][2]. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group are expected just below 3000 cm⁻¹[3]. The N-H bending vibration around 1600 cm⁻¹ can sometimes be mistaken for an alkene C=C stretch, but its presence along with the N-H stretching bands confirms the amine group[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the cyclopropyl protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 1H | H-6 (Pyridine) |

| ~6.5 - 6.7 | Doublet | 1H | H-5 (Pyridine) |

| ~6.3 - 6.5 | Singlet | 1H | H-3 (Pyridine) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~1.7 - 1.9 | Multiplet | 1H | Methine (Cyclopropyl) |

| ~0.8 - 1.0 | Multiplet | 2H | Methylene (Cyclopropyl) |

| ~0.5 - 0.7 | Multiplet | 2H | Methylene (Cyclopropyl) |

The chemical shifts of the amine protons can vary depending on the solvent and concentration and may exchange with D₂O.

The downfield signals in the aromatic region are characteristic of the pyridine ring protons. The protons of the cyclopropyl group are expected in the upfield region, typically below 2.0 ppm. The unique electronic environment of the cyclopropane ring results in shielded protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 160 | C-2 (Pyridine, C-NH₂) |

| ~148 - 150 | C-6 (Pyridine) |

| ~145 - 147 | C-4 (Pyridine, C-cyclopropyl) |

| ~110 - 112 | C-5 (Pyridine) |

| ~105 - 107 | C-3 (Pyridine) |

| ~15 - 17 | Methine (Cyclopropyl) |

| ~8 - 10 | Methylene (Cyclopropyl) |

The carbons of the pyridine ring are expected to resonate in the downfield region (100-160 ppm), with the carbon attached to the nitrogen and the amino group (C-2) being the most deshielded. The aliphatic carbons of the cyclopropyl group will appear in the upfield region of the spectrum.

Conclusion

The comprehensive analysis of the spectroscopic data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust and self-validating system for the characterization of this compound. The predicted and interpreted data presented in this guide offer a reliable reference for researchers and scientists working with this compound, ensuring the confirmation of its chemical identity and purity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

- Gandhiraman, R. P., et al. (2010). High efficiency amine functionalization of cycloolefin polymer surfaces for biodiagnostics. Langmuir, 26(10), 7387-7394.

-

University of Calgary. Chemical Shifts. [Link]

-

Imperial College London. H NMR Spectroscopy. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

NIST Chemistry WebBook. Cyclopropylamine. National Institute of Standards and Technology. [Link]

-

Mariella, R. P., Peterson, L. F., & Ferris, R. C. (1948). The Synthesis and Spectrum of 2-Cyclopropylpyridine. Journal of the American Chemical Society, 70(4), 1494-1496. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

-

PubChem. 2-Aminopyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-4-methylpyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclopropylamine [webbook.nist.gov]

An In-depth Technical Guide to 4-Cyclopropylpyridin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of small, conformationally restricted moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropyl group, in particular, has garnered significant attention for its ability to confer advantageous physicochemical and pharmacological properties upon parent molecules. When appended to a privileged heterocyclic system such as the 2-aminopyridine core, the resulting construct, 4-Cyclopropylpyridin-2-amine, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and burgeoning applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Core Molecular Attributes of this compound

This compound is a heterocyclic compound that merges the key pharmacophoric features of a 2-aminopyridine ring with a cyclopropyl substituent at the 4-position. This unique combination gives rise to a molecule with significant potential in medicinal chemistry.

Molecular Formula and Weight

The fundamental identifying characteristics of this compound are its molecular formula and weight, which have been confirmed through chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | |

| Monoisotopic Mass | 134.0844 Da | [1] |

Structural Representation

The structural formula of this compound, along with its canonical SMILES and InChI identifiers, provides a universally recognized representation for chemical databases and software.

-

SMILES: C1CC1C2=CC(=NC=C2)N[1]

-

InChI: InChI=1S/C8H10N2/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10)[1]

Diagram of the this compound structure:

Caption: 2D structure of this compound.

Synthesis of this compound

General Synthetic Strategies

The construction of the 4-cyclopropyl-2-aminopyridine scaffold can be envisioned through several synthetic disconnections. A common and effective approach involves the synthesis of a substituted pyridine ring followed by the introduction of the amine group, or vice-versa.

A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below. This multi-step process would typically involve the creation of a pyridine precursor bearing a suitable leaving group at the 2-position and a cyclopropyl or a precursor group at the 4-position.

Illustrative Synthetic Protocol

The following is a generalized, hypothetical protocol based on known synthetic transformations for preparing substituted 2-aminopyridines. Note: This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a 4-Substituted Pyridine Precursor

This initial step would focus on constructing the pyridine ring with a group at the 4-position that is either the cyclopropyl group itself or a precursor that can be converted to a cyclopropyl group (e.g., a vinyl or haloethyl group).

Step 2: Introduction of a Leaving Group at the 2-Position

The 4-substituted pyridine would then be treated to introduce a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 2-position. This is often achieved through oxidation to the N-oxide followed by treatment with a halogenating agent.

Step 3: Nucleophilic Aromatic Substitution with an Amine Source

The final step involves the displacement of the leaving group at the 2-position with an amino group. This can be accomplished using various ammonia surrogates or through direct amination under pressure.

Caption: Generalized synthetic workflow for this compound.

A patent for a related compound, 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine, describes a process where a precursor is reacted with cyclopropanecarboxylic acid in the presence of an acid and an oxidizing agent.[2] This suggests that the cyclopropyl group can also be introduced onto a pre-formed pyridine ring.

Physicochemical Properties and Spectroscopic Characterization

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, predictions based on its structure and data from analogous compounds can provide valuable insights.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| pKa | ~6.5 - 7.5 | Expected to be a weak base, similar to other 2-aminopyridines. |

| LogP | ~1.5 - 2.5 | Moderately lipophilic, a desirable range for many drug candidates. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | Typical for a molecule of this size and polarity. |

Spectroscopic Analysis (Anticipated)

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be inferred from the analysis of similar structures, such as 2-amino-4-methylpyridine.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the amine protons, and the cyclopropyl protons. The aromatic protons would appear in the downfield region (typically δ 6.0-8.5 ppm). The cyclopropyl protons would exhibit complex multiplets in the upfield region (typically δ 0.5-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms. The pyridine ring carbons would resonate in the aromatic region (typically δ 100-160 ppm), while the cyclopropyl carbons would be found in the aliphatic region (typically δ 5-20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups, and C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1650 cm⁻¹ region). The infrared spectrum of the related 2-aminopyridine shows characteristic bands that would be expected to shift upon substitution.[3][4]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The addition of a cyclopropyl group can further enhance the therapeutic potential of this core by influencing factors such as metabolic stability, potency, and selectivity.

The Role of the Cyclopropyl Group

The incorporation of a cyclopropyl moiety into drug candidates is a strategic decision driven by several key advantages:

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[6][7]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[6][8]

-

Improved Potency: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the target protein, resulting in enhanced potency.[6]

Potential Therapeutic Targets

Given the broad range of biological activities associated with 2-aminopyridine derivatives, this compound and its analogs are promising candidates for targeting various disease areas.

-

Kinase Inhibitors: A significant number of kinase inhibitors are based on the 2-aminopyridine scaffold. The cyclopropyl group can be exploited to achieve selectivity and potency against specific kinases implicated in cancer and inflammatory diseases. For instance, related aminopyrimidine structures have been investigated as inhibitors of Janus kinases (JAKs) and checkpoint kinase 1 (CHK1).[9][10]

-

Central Nervous System (CNS) Disorders: The physicochemical properties of this compound may make it suitable for penetrating the blood-brain barrier, opening up possibilities for treating CNS disorders.

-

Infectious Diseases: The 2-aminopyridine core has been explored for the development of antibacterial and antiviral agents.

The following diagram illustrates the logical relationship between the structural features of this compound and its potential applications in drug discovery.

Caption: Rationale for the application of this compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While specific toxicity data is not available, related aminopyridine compounds are known to be toxic and should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its combination of a privileged 2-aminopyridine scaffold with the beneficial properties of a cyclopropyl group makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. The insights provided in this technical guide aim to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.

References

-

PubChemLite. This compound (C8H10N2). [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

- US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof.

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. CORE. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][11][12]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

2-Pyridinamine, 4-methyl-. the NIST WebBook. [Link]

-

2-Amino-4-methylpyridine. PubChem. [Link]

- US3711549A - Process for manufacturing cyclopropylamine.

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

- Cyclopropyl amine derivatives.

-

Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. ResearchGate. [Link]

-

7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. [Link]

-

Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. PubMed. [Link]

- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.

- CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. [Link]

-

Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]

-

(4-Anisyl)-methyl-cyclopropyl-carbonium cation - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]

- 3. chimia.ch [chimia.ch]

- 4. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides | CHIMIA [chimia.ch]

- 5. Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Cyclopropylpyridin-2-amine: A Methodological Approach for Researchers

An In-depth Technical Guide

Abstract

Introduction: The "Why" Behind Solubility

4-Cyclopropylpyridin-2-amine is a substituted pyridine derivative. The pyridine ring provides a basic nitrogen atom and aromatic character, while the cyclopropyl group introduces a strained, non-polar aliphatic feature. The primary amine group is a key hydrogen bond donor and acceptor. This combination of functionalities suggests a nuanced solubility profile that is highly dependent on the chosen solvent system.

Understanding this profile is critical for several applications:

-

Synthetic Chemistry: Solvent selection is paramount for controlling reaction rates, yield, and purity. Knowing the solubility limits prevents precipitation and ensures homogenous reaction conditions.

-

Crystallization & Purification: The differential solubility of a compound in various solvents is the basis for purification by crystallization. A well-defined solubility curve is essential for developing an efficient and scalable process.

-

Pharmaceutical Development: For active pharmaceutical ingredients (APIs), solubility in both aqueous and organic media dictates formulation strategies, dissolution rates, and ultimately, bioavailability. Early characterization prevents costly late-stage failures.

This guide provides the theoretical grounding and a practical, step-by-step methodology to empower researchers to generate this crucial data in-house.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors are:

-

Polarity & Dipole Moment: The pyridine ring and amine group create a significant dipole moment, favoring interactions with polar solvents.

-

Hydrogen Bonding: The primary amine (-NH2) is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are predicted to be effective. Protic solvents like methanol or ethanol can both donate and accept hydrogen bonds, making them strong candidates for high solubility.

-

pKa: The basicity of the pyridine nitrogen (predicted pKa around 6-7) means that in acidic conditions, the molecule will be protonated, forming a salt. This cationic form is typically much more soluble in polar solvents than the neutral free base.

-

Molecular Shape & Size: The compact cyclopropyl group adds a non-polar, hydrophobic character, which may enhance solubility in less polar solvents like dichloromethane or ethyl acetate compared to a simple amino-pyridine.

The interplay of these factors determines the overall solubility. The following diagram illustrates this conceptual relationship.

Caption: Interplay of solute and solvent properties governing solubility.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The gold standard for determining thermodynamic solubility is the isothermal shake-flask method. It is a robust and reliable technique that measures the concentration of a saturated solution in equilibrium at a specific temperature. The protocol below is a self-validating system when paired with a precise analytical method like HPLC.

Materials & Reagents

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade organic solvents should be selected to cover a spectrum of polarities. A recommended starting set includes:

-

Methanol (Polar, Protic)

-

Ethanol (Polar, Protic)

-

Isopropanol (Polar, Protic)

-

Acetonitrile (Polar, Aprotic)

-

Ethyl Acetate (Intermediate Polarity, Aprotic)

-

Dichloromethane (DCM) (Non-polar, Aprotic)

-

Toluene (Non-polar, Aprotic)

-

Heptane (Non-polar, Aprotic)

-

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

2 mL glass vials with screw caps and PTFE septa

-

Thermostatic shaker/incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or UPLC system with a UV detector

-

Step-by-Step Experimental Protocol

-

Preparation: Add an excess of this compound to each of the 2 mL vials. "Excess" is key; ensure solid material remains visible after equilibration. A starting point of ~20 mg is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials at a consistent speed for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is often used to be certain.

-

Causality Insight: Shorter incubation times risk measuring the dissolution rate rather than the true thermodynamic solubility. 24-48 hours allows the system to reach a true equilibrium between the dissolved and undissolved solid.

-

-

Phase Separation: After equilibration, let the vials stand in the incubator for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Trustworthiness Check: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

-

Sampling & Dilution: Carefully withdraw a small aliquot (e.g., 100 µL) from the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Perform a pre-determined, accurate dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibration range of the analytical method.

-

Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using stock solutions of this compound of known concentrations.

-

Self-Validation: The validity of your results hinges on the quality of your analytical method. The calibration curve must have an R² value > 0.99, and quality control (QC) samples should be run to confirm accuracy and precision.

-

The entire workflow is visualized in the diagram below.

Caption: Experimental workflow for the isothermal shake-flask method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems. The results from the protocol described above should be used to populate a table similar to the template below.

| Solvent | Polarity Index | Solvent Type | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Observations |

| Heptane | 0.1 | Aprotic, Non-polar | 25 | e.g., Insoluble | ||

| Toluene | 2.4 | Aprotic, Non-polar | 25 | |||

| Dichloromethane | 3.1 | Aprotic, Polar | 25 | |||

| Ethyl Acetate | 4.4 | Aprotic, Polar | 25 | |||

| Acetonitrile | 5.8 | Aprotic, Polar | 25 | |||

| Isopropanol | 3.9 | Protic, Polar | 25 | e.g., Freely Soluble | ||

| Ethanol | 4.3 | Protic, Polar | 25 | e.g., Very Soluble | ||

| Methanol | 5.1 | Protic, Polar | 25 | e.g., Very Soluble |

Note: Molar mass of this compound (C9H12N2) is approximately 148.21 g/mol .

Conclusion

While public data on the solubility of this compound is sparse, this guide provides the complete intellectual and practical framework for its determination. By combining a theoretical understanding of the compound's physicochemical properties with a rigorous, self-validating experimental method like the isothermal shake-flask protocol, any research lab can generate the high-quality, reliable data needed for process development, formulation, and synthetic planning. Adherence to this methodology will ensure that the generated solubility profile is both accurate and directly applicable to advancing scientific and developmental objectives.

References

-

Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

-

Title: Shake-flask method for the determination of the partition coefficient (n-octanol/water) Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 107 URL: [Link]

-

Title: The Shake-Flask Method for Solubility Determination Source: IntechOpen URL: [Link]

An In-Depth Technical Guide to the Crystal Structure Determination of 4-Cyclopropylpyridin-2-amine

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the 2-aminopyridine scaffold, a privileged structure in medicinal chemistry, with the unique conformational and electronic properties of a cyclopropyl group presents a compelling case for the detailed structural elucidation of 4-Cyclopropylpyridin-2-amine. While the crystal structure of this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its determination. We will explore the compound's significance, outline a robust methodology for its synthesis and crystallization, and detail the subsequent process of single-crystal X-ray diffraction analysis. This document serves as a technical blueprint, offering both theoretical grounding and practical protocols to empower researchers in the field of structural chemistry and drug discovery to unlock the three-dimensional secrets of this and similar molecules.

Introduction: The Scientific Imperative for Structural Analysis

The 2-aminopyridine moiety is a cornerstone in the design of pharmacologically active agents, lauded for its ability to act as a versatile pharmacophore in a multitude of biological targets.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including as anticancer agents.[2] The introduction of a cyclopropyl group at the 4-position of the pyridine ring is a strategic design choice. The cyclopropyl fragment is increasingly utilized in drug development to enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as brain permeability.[3]

The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are fundamental to understanding a molecule's behavior. This knowledge is critical for:

-

Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the empirical foundation for computational modeling and rational drug design.

-

Polymorph Screening: Identifying different crystalline forms is essential for drug development, as polymorphs can have varying solubility, stability, and bioavailability.

-

Intellectual Property: A solved crystal structure constitutes a novel chemical entity and is a cornerstone of patent filings.

Given the potential of this compound as a valuable building block in medicinal chemistry, the determination of its crystal structure is a logical and necessary step in its scientific journey.

Experimental Workflow: From Synthesis to Single Crystals

The following sections detail a plausible and robust experimental plan for the synthesis, purification, and crystallization of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted-2-aminopyridines involves the substitution of a suitable leaving group on the pyridine ring with an amine.[4] A plausible synthetic route is outlined below:

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add cyclopropylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For aminopyridine derivatives, slow evaporation is a commonly successful technique.[5][6]

Caption: A typical workflow for the crystallization of a small organic molecule via slow evaporation.

Experimental Protocol:

-

Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to identify one in which the compound has moderate solubility.

-

Sample Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter.

-

Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Crystal Structure Determination and Analysis

The following section outlines the process of single-crystal X-ray diffraction and provides hypothetical data for this compound based on typical values for small organic molecules.

Data Collection and Structure Solution

A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected, and the structure would be solved and refined using standard crystallographic software.

Hypothetical Crystallographic Data

The following table summarizes hypothetical crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₀N₂ |

| Formula Weight | 134.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 10.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 818.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.088 |

| Absorption Coeff. (mm⁻¹) | 0.070 |

| F(000) | 288 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Temperature (K) | 100 |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Reflections Collected | 5000 |

| Independent Reflections | 1500 |

| R_int | 0.04 |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

Molecular Geometry

The table below presents hypothetical bond lengths and angles for key structural features of this compound.

| Bond/Angle | Atoms Involved | Hypothetical Value |

| Bond Lengths (Å) | ||

| C(ring)-C(ring) | 1.38 - 1.40 | |

| C(ring)-N(ring) | 1.33 - 1.35 | |

| C(ring)-C(cyclo) | 1.50 | |

| C(cyclo)-C(cyclo) | 1.51 | |

| C(ring)-N(amine) | 1.37 | |

| Bond Angles (°) | ||

| C-N-C (in ring) | 117.0 | |

| C-C-C (in ring) | 120.0 (approx.) | |

| C-C-C (in cyclo) | 60.0 | |

| C(ring)-C(ring)-N(amine) | 122.0 |

Supramolecular Assembly and Intermolecular Interactions

A key aspect of crystal structure analysis is the examination of intermolecular interactions that dictate the crystal packing. For this compound, hydrogen bonding is expected to be a dominant feature.

Caption: A representation of potential intermolecular interactions in the crystal lattice of this compound.

It is anticipated that the amine group will act as a hydrogen bond donor, and the pyridine nitrogen will act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded dimers or chains. Additionally, π-π stacking between the pyridine rings and C-H···π interactions involving the cyclopropyl group may further stabilize the crystal packing.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive roadmap for its elucidation. The proposed synthetic and crystallization protocols are based on well-established chemical principles and offer a high probability of success. The detailed outline of the crystallographic analysis, complete with hypothetical data, serves as a template for the interpretation and reporting of the final structure. The structural insights gained from this work will be invaluable for the future application of this compound in medicinal chemistry and materials science, paving the way for the design of novel and improved therapeutic agents and functional materials.

References

-

RSC Publishing. (2014). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. [Link]

-

ResearchGate. (n.d.). Scheme 5: (a-b) Synthesis of 4-substituted 2-aminopyridine derivatives.... [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. [Link]

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. [Link]

-

PubMed. (2015). Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate. [Link]

-

ResearchGate. (n.d.). Aminopyridines and 4-nitrophenol cocrystals for terahertz application. [Link]

-

ACS Publications. (n.d.). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. [Link]

-

PubChem. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine. [Link]

-

PubMed. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. [Link]

-

ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

-

PubMed. (2006). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-Cyclopropylpyridin-2-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release: A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Cyclopropylpyridin-2-amine (CAS No. 908269-97-6), a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its commercial availability, key synthetic routes, and its increasingly significant role in the development of targeted therapeutics, particularly kinase inhibitors. This document serves as a technical resource, consolidating critical information for researchers navigating the complexities of drug design and synthesis.

Commercial Availability and Sourcing

This compound is readily available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer the compound in various quantities, from milligrams for initial screening to kilogram-scale for preclinical and process development.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Levels | Available Quantities |

| Sigma-Aldrich | ≥95% | Custom synthesis, research quantities |

| Matrix Fine Chemicals | >98% | Grams to multi-kilogram |

| Moldb | Research Grade | Milligrams to grams |

| Next Peptide | >98% | Milligrams to grams |

When sourcing this compound, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to verify purity and identity. Key analytical parameters to consider include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance pharmacological profiles. This small, strained ring system imparts a unique set of properties that address common challenges in drug discovery.[1]

The three-membered ring of the cyclopropyl group introduces conformational rigidity, which can lead to higher binding affinity and selectivity for the target protein.[2] Furthermore, the cyclopropane ring is often resistant to metabolic degradation by cytochrome P450 enzymes, thereby improving the drug's half-life and bioavailability.[3] This metabolic stability is a crucial factor in designing orally available drugs with favorable pharmacokinetic properties. The cyclopropyl fragment can also modulate the physicochemical properties of a molecule, such as lipophilicity and pKa, which are critical for cell permeability and overall drug-like characteristics.[4]

Caption: Advantages of incorporating a cyclopropyl moiety in drug design.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically involves modern cross-coupling methodologies, which are renowned for their efficiency and functional group tolerance. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are particularly prevalent in the synthesis of substituted pyridines.[5]

Suzuki-Miyaura Cross-Coupling: A Key C-C Bond Formation

A plausible and widely adopted synthetic route to this compound involves the Suzuki-Miyaura cross-coupling reaction. This powerful method forges a new carbon-carbon bond between a boronic acid derivative and a halide.

Experimental Protocol: Suzuki-Miyaura Coupling

-